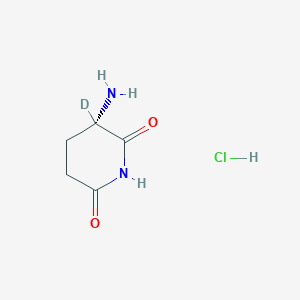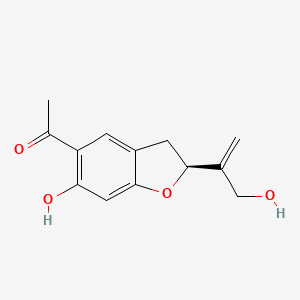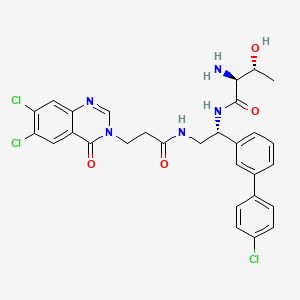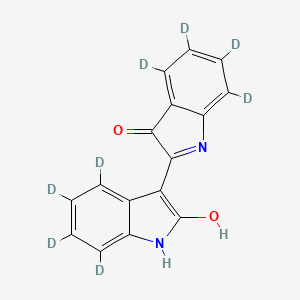
4,6-Dichloro-1,3-dinitrobenzene-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-1,3-dinitrobenzene-13C6 is a heterocyclic organic compound with the molecular formula Cl2^13C6H2(NO2)2 and a molecular weight of 243.05 . This compound is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring, with all carbon atoms labeled with the isotope carbon-13.
Preparation Methods
The synthesis of 4,6-Dichloro-1,3-dinitrobenzene-13C6 typically involves nitration and chlorination reactions. The starting material, benzene, undergoes nitration to introduce nitro groups, followed by chlorination to add chlorine atoms at specific positions on the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or other chlorinating agents for chlorination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4,6-Dichloro-1,3-dinitrobenzene-13C6 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas or metal hydrides for reduction, and strong oxidizing agents for oxidation. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4,6-Dichloro-1,3-dinitrobenzene-13C6 has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive functional groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1,3-dinitrobenzene-13C6 involves its interaction with molecular targets through its reactive chlorine and nitro groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
4,6-Dichloro-1,3-dinitrobenzene-13C6 can be compared with other similar compounds, such as:
1,3-Dichloro-4,6-dinitrobenzene: Similar in structure but without the carbon-13 labeling.
2,4-Dichloro-1,3-dinitrobenzene: Differing in the positions of the chlorine atoms.
1,5-Dichloro-2,4-dinitrobenzene: Another positional isomer with different chlorine and nitro group placements.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in research applications involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Properties
Molecular Formula |
C6H2Cl2N2O4 |
|---|---|
Molecular Weight |
242.95 g/mol |
IUPAC Name |
1,5-dichloro-2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
ZPXDNSYFDIHPOJ-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)









![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)

